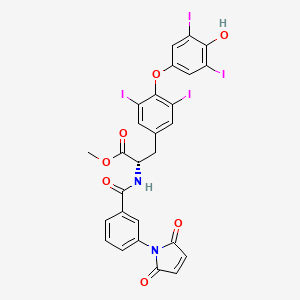
m-Maleimidobenzoyl-L-thyroxine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Maleimidobenzoyl-L-thyroxine Methyl Ester is a derivative of L-thyroxine, a hormone produced by the thyroid gland. This compound is synthesized by modifying L-thyroxine with a maleimide group, which allows it to be used in various biochemical applications, particularly in enzyme immunoassays .
Méthodes De Préparation
The synthesis of m-Maleimidobenzoyl-L-thyroxine Methyl Ester involves several steps:
Preparation of Meta-maleimidobenzoic Acid: This is synthesized from m-aminobenzoic acid and maleic anhydride by the method of Parola (1934), followed by cyclization with acetic anhydride to give meta-maleimidobenzoic acid.
Preparation of L-thyroxine Methyl Ester: This is prepared by the method of Ashley and Harington (1929).
Formation of m-Maleimidobenzoyl Chloride: Meta-maleimidobenzoic acid is dissolved in thionyl chloride and refluxed for 30 minutes.
Synthesis of this compound: The dried m-maleimidobenzoyl chloride is dissolved in tetrahydrofuran and added dropwise to a stirred solution containing L-thyroxine methyl ester and sodium carbonate.
Analyse Des Réactions Chimiques
m-Maleimidobenzoyl-L-thyroxine Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with sulfhydryl groups in proteins, forming stable thioether bonds.
Coupling Reactions: It can be coupled to enzymes like β-galactosidase, maintaining high enzyme activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
m-Maleimidobenzoyl-L-thyroxine Methyl Ester has several scientific research applications:
Enzyme Immunoassays: It is used as a coupling agent to label antibodies or antigens with enzymes, enhancing the sensitivity and specificity of immunoassays.
Protein Labeling: The compound is used to label proteins with maleimide groups, facilitating the study of protein interactions and functions.
Bioconjugation: It is employed in the synthesis of bioconjugates, such as biotinylated thyroxine, which can be used in various biochemical assays.
Mécanisme D'action
The mechanism of action of m-Maleimidobenzoyl-L-thyroxine Methyl Ester involves the formation of stable thioether bonds with sulfhydryl groups in proteins. This coupling does not significantly reduce the activity of the enzyme or protein, making it an effective labeling agent . The maleimide group specifically reacts with thiol groups, ensuring high specificity and efficiency in bioconjugation reactions .
Comparaison Avec Des Composés Similaires
m-Maleimidobenzoyl-L-thyroxine Methyl Ester can be compared with other maleimide derivatives used in bioconjugation:
m-Maleimidobenzoyl-N-hydroxysuccinimide Ester: This compound also contains a maleimide group but has an NHS ester instead of a methyl ester, making it more reactive towards amine groups.
Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide Ester): Similar to this compound, but with a sulfonated NHS ester, increasing its water solubility.
These comparisons highlight the unique properties of this compound, such as its specific reactivity towards thiol groups and its stability in various biochemical applications.
Propriétés
Formule moléculaire |
C27H18I4N2O7 |
|---|---|
Poids moléculaire |
990.1 g/mol |
Nom IUPAC |
methyl (2S)-2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C27H18I4N2O7/c1-39-27(38)21(32-26(37)14-3-2-4-15(10-14)33-22(34)5-6-23(33)35)9-13-7-19(30)25(20(31)8-13)40-16-11-17(28)24(36)18(29)12-16/h2-8,10-12,21,36H,9H2,1H3,(H,32,37)/t21-/m0/s1 |
Clé InChI |
SMWPHPKJEMOEAJ-NRFANRHFSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















